4-((Tert-butoxycarbonyl)amino)-3-methyltetrahydrofuran-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-methyloxolane-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-3-methyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc protecting group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions include the free amine, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-3-methyloxolane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-methyloxolane-3-carboxylic acid involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-3-methyloxolane-3-carboxylic acid is unique due to its specific structure and the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids .
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7-5-16-6-11(7,4)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
PHTRSWGBWTZIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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